molecular formula C7H16O9S3 B13785974 (s)-1,2,4-Butanetriol trimesylate CAS No. 99520-81-7

(s)-1,2,4-Butanetriol trimesylate

Cat. No.: B13785974
CAS No.: 99520-81-7
M. Wt: 340.4 g/mol
InChI Key: YJIUOKPKBPEIMF-ZETCQYMHSA-N
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Description

(s)-1,2,4-Butanetriol trimesylate is a chemical compound known for its unique structure and properties It is a derivative of butanetriol, where the hydroxyl groups are esterified with mesylate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (s)-1,2,4-Butanetriol trimesylate typically involves the esterification of (s)-1,2,4-butanetriol with mesyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the mesyl chloride. The general reaction scheme is as follows:

(s)-1,2,4-Butanetriol+3Mesyl chloride(s)-1,2,4-Butanetriol trimesylate+3HCl\text{(s)-1,2,4-Butanetriol} + 3 \text{Mesyl chloride} \rightarrow \text{this compound} + 3 \text{HCl} (s)-1,2,4-Butanetriol+3Mesyl chloride→(s)-1,2,4-Butanetriol trimesylate+3HCl

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing the risk of side reactions and maximizing product purity.

Chemical Reactions Analysis

Types of Reactions

(s)-1,2,4-Butanetriol trimesylate undergoes various chemical reactions, including:

    Substitution Reactions: The mesylate groups can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Reduction Reactions: The compound can be reduced to yield (s)-1,2,4-butanetriol.

    Hydrolysis: In the presence of water, the mesylate groups can be hydrolyzed to form (s)-1,2,4-butanetriol and methanesulfonic acid.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Hydrolysis: Acidic or basic aqueous solutions at room temperature.

Major Products

    Substitution: Corresponding substituted products depending on the nucleophile used.

    Reduction: (s)-1,2,4-Butanetriol.

    Hydrolysis: (s)-1,2,4-Butanetriol and methanesulfonic acid.

Scientific Research Applications

(s)-1,2,4-Butanetriol trimesylate has found applications in various scientific research fields:

    Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of complex molecules.

    Biology: Investigated for its potential as a cross-linking agent in the modification of biomolecules.

    Medicine: Explored for its role in drug delivery systems due to its ability to form stable esters.

    Industry: Utilized in the production of advanced materials, including polymers and resins.

Mechanism of Action

The mechanism by which (s)-1,2,4-Butanetriol trimesylate exerts its effects is primarily through its ability to act as an electrophile. The mesylate groups are good leaving groups, making the compound highly reactive towards nucleophiles. This reactivity is exploited in various chemical transformations, where the mesylate groups are replaced by other functional groups, leading to the formation of new compounds.

Comparison with Similar Compounds

Similar Compounds

    (s)-1,2,4-Butanetriol trichloride: Similar structure but with chloride groups instead of mesylate groups.

    (s)-1,2,4-Butanetriol triflate: Contains triflate groups, which are also good leaving groups.

    (s)-1,2,4-Butanetriol triacetate: Esterified with acetate groups instead of mesylate groups.

Uniqueness

(s)-1,2,4-Butanetriol trimesylate is unique due to the presence of mesylate groups, which are excellent leaving groups, making it highly reactive in substitution reactions. This property distinguishes it from other similar compounds and makes it valuable in synthetic chemistry.

Properties

CAS No.

99520-81-7

Molecular Formula

C7H16O9S3

Molecular Weight

340.4 g/mol

IUPAC Name

[(3S)-3,4-bis(methylsulfonyloxy)butyl] methanesulfonate

InChI

InChI=1S/C7H16O9S3/c1-17(8,9)14-5-4-7(16-19(3,12)13)6-15-18(2,10)11/h7H,4-6H2,1-3H3/t7-/m0/s1

InChI Key

YJIUOKPKBPEIMF-ZETCQYMHSA-N

Isomeric SMILES

CS(=O)(=O)OCC[C@@H](COS(=O)(=O)C)OS(=O)(=O)C

Canonical SMILES

CS(=O)(=O)OCCC(COS(=O)(=O)C)OS(=O)(=O)C

Origin of Product

United States

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